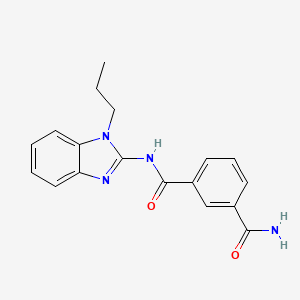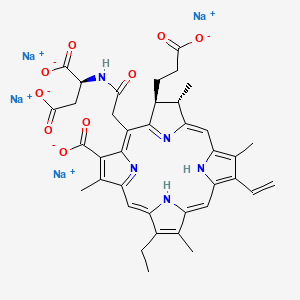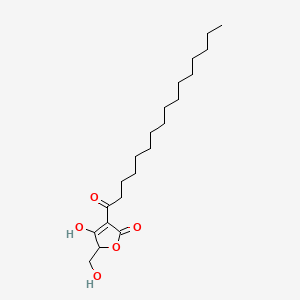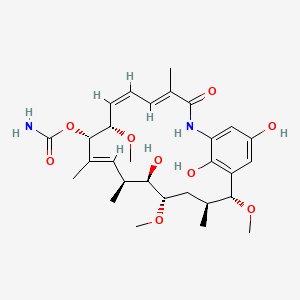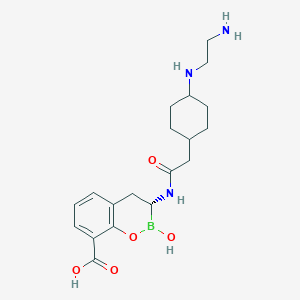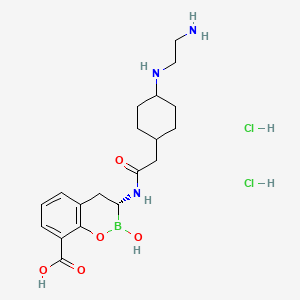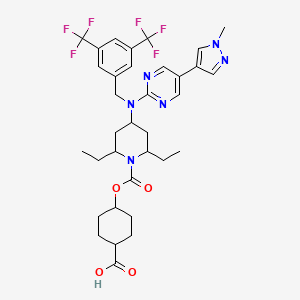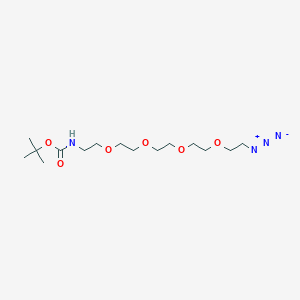
t-Boc-N-Amido-PEG4-Azide
Descripción general
Descripción
T-Boc-N-Amido-PEG4-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG4-Azide is C15H30N4O6 . It has a molecular weight of 362.4 g/mol .Chemical Reactions Analysis
The azide group in t-Boc-N-Amido-PEG4-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
T-Boc-N-Amido-PEG4-Azide is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media . It has a molecular weight of 362.4 g/mol .Aplicaciones Científicas De Investigación
Bioconjugation and Dendrimer Functionalization
t-Boc-N-Amido-PEG4-Azide has been identified as a crucial component in the functionalization of poly(amido)-based dendrons and dendrimers, especially in the context of strain-promoted alkyne azide cycloaddition (SPAAC). This approach facilitates the quantitative functionalization of macromolecular structures under mild, metal-free conditions, making it highly suitable for biomedical applications, particularly when copper contamination needs to be avoided (Ornelas, Weck, & Broichhagen, 2010).
Amide Bond N-C Cross-Coupling
The intrinsic twisting around the N-C(O) axis of compounds like t-Boc-N-Amido-PEG4-Azide has been leveraged in the development of amide bond N-C cross-coupling reactions. These reactions are significant for creating new pathways in organic synthesis, notably in forming bonds that are typically unreactive due to resonance effects (Szostak et al., 2016).
PEGylation and Bioreducible Polymers
The molecule has been used in the synthesis of novel branched polyethylene glycol structures for potential biomedical applications. Particularly, the synthesis involves linking PEG chains through carboxylic groups, offering a platform for various biomedical and drug delivery systems (Li Ke-liang, 2007). Furthermore, its derivatives, like Boc-amino-PEGylated polymers, have been investigated as gene delivery vectors, forming stable, nano-scaled polyplexes with low cytotoxicity, showcasing the potential in non-viral gene delivery applications (Lin & Engbersen, 2011).
Biomaterial Functionalization
t-Boc-N-Amido-PEG4-Azide's versatility extends to the synthesis and functionalization of biomaterials. For instance, its derivatives have been used to create multi-responsive amphiphilic conetwork gels of poly(amido amine) and poly(β-amino ester) with tunable degradability and drug release profiles, beneficial for controlled release and tissue engineering applications (Bhingaradiya et al., 2017).
Safety And Hazards
When handling t-Boc-N-Amido-PEG4-Azide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O6/c1-15(2,3)25-14(20)17-4-6-21-8-10-23-12-13-24-11-9-22-7-5-18-19-16/h4-13H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDTXAKTZWNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG4-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)
